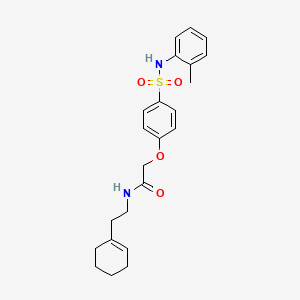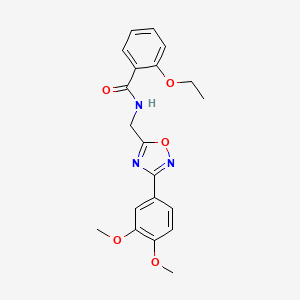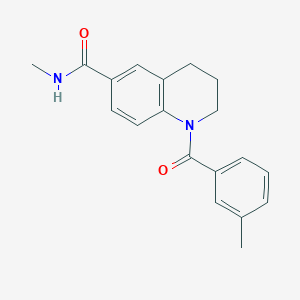
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, also known as CHEE-SA, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. CHEE-SA belongs to the class of sulfonamide compounds and has been shown to possess anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is not fully understood. However, it has been suggested that N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide may exert its anti-inflammatory and analgesic effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide may also inhibit the activity of COX-2 and iNOS, enzymes that are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various animal models. It has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to reduce pain behavior in animal models of acute and chronic pain.
实验室实验的优点和局限性
One of the advantages of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is its ability to reduce inflammation and pain behavior in animal models. This makes it a potential candidate for the development of novel anti-inflammatory and analgesic drugs. However, one of the limitations of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is its low solubility in water, which may limit its bioavailability and pharmacokinetic properties.
未来方向
There are several future directions for research on N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. One direction is to investigate the potential of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide as a therapeutic agent for the treatment of inflammatory and pain disorders in humans. Another direction is to investigate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. Additionally, future research could focus on improving the pharmacokinetic properties of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, such as its solubility and bioavailability, to enhance its therapeutic potential.
合成方法
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide involves the reaction of 2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetic acid with cyclohexene in the presence of triethylamine and 1,4-dioxane. The reaction mixture is stirred at room temperature for 24 hours, and the resulting product is purified by column chromatography. The yield of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is approximately 60%.
科学研究应用
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to possess anti-inflammatory and analgesic properties in various animal models. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has also been shown to reduce pain behavior in animal models of acute and chronic pain.
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-18-7-5-6-10-22(18)25-30(27,28)21-13-11-20(12-14-21)29-17-23(26)24-16-15-19-8-3-2-4-9-19/h5-8,10-14,25H,2-4,9,15-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAXYUQJOAVZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)
![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)

![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)
![N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B7714682.png)


![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)